molecular formula C11H20N2O4 B1423740 trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate CAS No. 955138-41-7

trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Cat. No.: B1423740
CAS No.: 955138-41-7
M. Wt: 244.29 g/mol
InChI Key: QAQRONFFJSUYPZ-UHFFFAOYSA-N
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Description

trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C11H20N2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activity and interactions with biological molecules.

Medicine:

  • Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry:

  • Utilized in the production of fine chemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate typically involves the protection of the amino group of pyrrolidine followed by esterification. One common method includes:

    Protection of the Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Esterification: The protected amino pyrrolidine is then reacted with methyl chloroformate to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: The corresponding alcohol from the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is primarily related to its reactivity as an intermediate in chemical reactions. It can participate in various organic transformations due to the presence of the Boc-protected amino group and the ester functionality. These functional groups allow it to undergo a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

  • trans-4-Amino-N-Boc-L-proline methyl ester hydrochloride
  • N-Boc-protected proline methyl ester

Comparison:

  • Structural Differences: While similar in having Boc-protected amino groups and ester functionalities, the specific arrangement and additional substituents can lead to differences in reactivity and applications.
  • Reactivity: trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate may exhibit different reactivity profiles compared to its analogs due to the unique positioning of its functional groups.
  • Applications: The specific applications can vary based on the structural differences, with each compound being suited for particular types of reactions or research areas.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQRONFFJSUYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695381
Record name Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955138-41-7
Record name Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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